molecular formula C10H10O3 B8771573 3-ethyl-4-formylbenzoic acid

3-ethyl-4-formylbenzoic acid

Katalognummer: B8771573
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: TZWFSZVZXNXHLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-4-formylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and a formyl group at the fourth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-formyl-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 3-ethyl-4-formyl-benzoic acid may involve the oxidation of 3-ethyl-4-methylbenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 3-ethyl-4-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 3-Ethyl-4-carboxybenzoic acid.

    Reduction: 3-Ethyl-4-hydroxymethylbenzoic acid.

    Substitution: 3-Ethyl-4-nitrobenzoic acid or 3-Ethyl-4-bromobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-ethyl-4-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and carboxylic acids.

    Industry: The compound is used in the production of polymers and resins, where it acts as a building block for more complex materials.

Wirkmechanismus

The mechanism of action of 3-ethyl-4-formyl-benzoic acid depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect the activity of enzymes and receptors, making the compound useful in drug design and development.

Vergleich Mit ähnlichen Verbindungen

    4-Formylbenzoic acid: Similar structure but lacks the ethyl group.

    3-Ethylbenzoic acid: Lacks the formyl group.

    4-Ethylbenzoic acid: Lacks the formyl group and has the ethyl group at a different position.

Uniqueness: 3-ethyl-4-formylbenzoic acid is unique due to the presence of both an ethyl group and a formyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

3-ethyl-4-formylbenzoic acid

InChI

InChI=1S/C10H10O3/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-6H,2H2,1H3,(H,12,13)

InChI-Schlüssel

TZWFSZVZXNXHLB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)C(=O)O)C=O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to 4-ethyl-3-formyl benzoic acid starting from 4-formyl-3-hydroxy-benzoic acid and using diethyl zinc in step b). LC-MS*: tR=0.38 min, [M−H]−=177.28; 1H NMR (D6-DMSO): δ 1.21 (t, J=7.5 Hz, 3H), 3.10 (q, J=7.3 Hz, 2H), 7.93 (s, 1H), 7.94 (s, 2H), 10.34 (s, 1H), 13.36 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.